molecular formula C5H7BrClN3 B6180205 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole CAS No. 2613382-41-3

4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

Cat. No.: B6180205
CAS No.: 2613382-41-3
M. Wt: 224.5
InChI Key:
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Description

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole (BCET) is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a triazole derivative and has been extensively studied due to its interesting properties and potential applications in the synthesis of complex molecules. BCET has been widely used as a catalyst in organic synthesis and as a reagent in the synthesis of various organic compounds. In addition, BCET has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of various organic compounds. In addition, this compound has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polycarbonates. This compound has also been used as a reagent in the synthesis of nanoparticles, which have potential applications in the fields of medicine and electronics.

Mechanism of Action

4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole has been studied in detail to understand its mechanism of action. It has been found to act as a nucleophile in the presence of a base, such as sodium ethoxide. This allows it to react with electrophiles, such as ethyl bromide, to form a covalent bond. The reaction is typically complete within 1-2 hours and the product is isolated as a white solid.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. It is known to be generally non-toxic, although it may cause skin irritation if it comes into contact with the skin. It is also known to be relatively stable and has a low vapor pressure, which makes it suitable for use in a variety of applications.

Advantages and Limitations for Lab Experiments

4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole has several advantages and limitations when used in laboratory experiments. One major advantage is its relative stability and low vapor pressure, which make it suitable for use in a variety of applications. It is also non-toxic and has a low cost, making it an attractive option for use in laboratory experiments. However, this compound is also relatively reactive and may react with other compounds in the laboratory, which can lead to unexpected results.

Future Directions

4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole has a wide range of potential applications in the field of organic chemistry and has been extensively studied due to its interesting properties. As such, there are many potential future directions for research involving this compound. These include further investigation into its mechanism of action, the development of new synthetic methods using this compound, and the exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into its potential uses in medicine and other fields.

Synthesis Methods

4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole can be synthesized from the reaction of 2-bromo-4-chloro-5-methylthio-1,3,4-triazole (BCMT) with ethyl bromide in the presence of a base such as sodium ethoxide. The reaction is typically conducted in a solvent such as acetonitrile or dichloromethane at a temperature of 25-30 °C. The reaction is typically complete within 1-2 hours. The product is isolated as a white solid and can be purified by recrystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole involves the reaction of 4-bromo-1,2,3-triazole with chloroacetaldehyde followed by alkylation with ethyl iodide.", "Starting Materials": [ "4-bromo-1,2,3-triazole", "chloroacetaldehyde", "ethyl iodide", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1,2,3-triazole (1.0 g, 6.0 mmol) in chloroform (20 mL) and add chloroacetaldehyde (0.8 g, 9.0 mmol) and sodium hydroxide (0.6 g, 15.0 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Extract the organic layer with water (2 x 20 mL) and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in diethyl ether (20 mL) and add ethyl iodide (1.2 g, 9.0 mmol) and sodium hydroxide (0.6 g, 15.0 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Extract the organic layer with water (2 x 20 mL) and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a white solid.", "Step 5: Recrystallize the white solid from ethanol to obtain 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole as a white crystalline solid (yield: 70%)." ] }

2613382-41-3

Molecular Formula

C5H7BrClN3

Molecular Weight

224.5

Purity

95

Origin of Product

United States

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